2-(4-氨基苯氧基)乙酰胺

描述

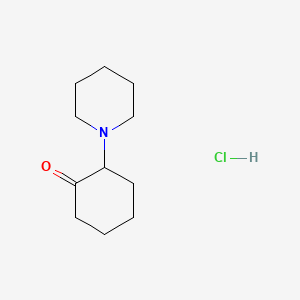

2-(4-Aminophenoxy)acetamide is a chemical compound that serves as a building block for various pharmacologically active molecules. It is particularly relevant in the synthesis of dual hypoglycemic agents, which are compounds that can activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), potentially offering therapeutic benefits for the treatment of diabetes .

Synthesis Analysis

The synthesis of ethyl-2-(4-aminophenoxy)acetate, a closely related ester of 2-(4-Aminophenoxy)acetamide, has been reported as a straightforward process. It involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by a selective reduction of the nitro group. This reduction is achieved using a simple reaction with NH4Cl/Fe, yielding highly pure crystals of the product . This method demonstrates an efficient pathway to synthesize precursors for dual GK and PPARγ activators without the need for complex reaction conditions or nascent hydrogen.

Molecular Structure Analysis

The molecular structure of ethyl-2-(4-aminophenoxy)acetate has been thoroughly characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis. X-ray single crystal structure determination further confirmed the structure, revealing that the compound crystallizes in the triclinic crystal system with specific unit cell parameters. The molecular packing is significantly influenced by cooperative non-covalent interactions, such as H…H, H…C, and O…H interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 2-(4-Aminophenoxy)acetamide, the synthesis process of its ester analog suggests that the amine group could be involved in subsequent reactions to form more complex molecules. For instance, the amine group could participate in the formation of amides or ureas, which are common functionalities in drug molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl-2-(4-aminophenoxy)acetate have been explored through experimental and theoretical methods. The compound's experimental UV/Vis spectra exhibit two bands, which have been assigned to electronic transitions based on TD-DFT calculations. These findings provide insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions with biological targets . Additionally, the crystal structure analysis provides valuable information about the solid-state properties of the compound, such as its stability and intermolecular interactions .

科学研究应用

合成和动力学

2-(4-氨基苯氧基)乙酰胺是合成各种化学结构中的重要化合物。一个显著的应用是在对2-氨基苯酚进行化学选择性单乙酰化,制备N-(2-羟基苯基)乙酰胺,这是抗疟疾药物天然合成中的关键中间体。这个过程使用不同的酰基供体如乙烯醋酸酯,以及各种参数如溶剂和温度,在合成特定药物化合物方面至关重要(Magadum & Yadav, 2018)。

分析化学

在分析化学中,核磁共振(NMR)等技术利用2-(4-氨基苯氧基)乙酰胺的衍生物。例如,衍生物4-氨基苯酚用于确定药物中的杂质,突显了其在质量控制和药物安全评估中的作用(Forshed, Andersson, & Jacobsson, 2002)。

有机化学和材料科学

该化合物在有机化学中应用广泛,特别是在合成新颖结构如三脚架N-取代三聚氰胺方面。这些是(4-氨基苯氧基)乙酸的衍生物,在新材料和化学品的开发中具有重要意义(Morar et al., 2015)。

生物化学和微生物学

在生物化学和微生物学领域,2-(4-氨基苯氧基)乙酰胺的衍生物用于研究微生物代谢产物的转化。这些研究有助于理解生化途径和微生物与有机化合物的相互作用,为环境科学和微生物学做出贡献(Girel et al., 2022)。

制药研究

2-(4-氨基苯氧基)乙酰胺的衍生物被合成用于药物的潜在应用。例如,它们被探索作为选择性β3-肾上腺素受体激动剂,对于治疗肥胖和糖尿病等疾病具有重要意义(Maruyama et al., 2012)。

抗癌和抗炎研究

该化合物的衍生物已被研究其潜在的抗癌、抗炎和镇痛特性。这包括开发可能成为治疗各种疾病的治疗剂的新化学实体(Rani et al., 2014)。

环境化学

在环境化学中,研究类似对乙酰氨基苯酚衍生物的降解途径和光催化性能。这项研究对于理解药物化合物的环境影响和降解具有重要意义(Jallouli et al., 2017)。

安全和危害

2-(4-Aminophenoxy)acetamide is classified as an irritant . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation, respectively . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

属性

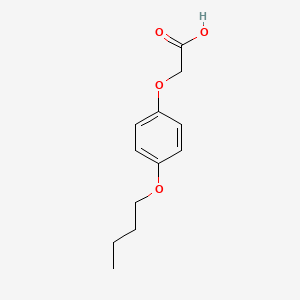

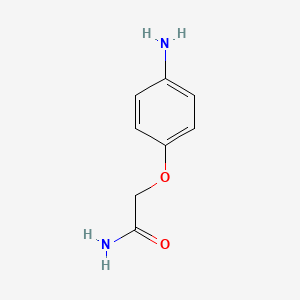

IUPAC Name |

2-(4-aminophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKCPIVADVZEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388583 | |

| Record name | 2-(4-aminophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)acetamide | |

CAS RN |

58232-55-6 | |

| Record name | 2-(4-aminophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。